
4-アミノ-1-(3,4-ジメチルフェニル)ピロリジン-2-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is 240.73 . The compound contains a pyrrolidin-2-one group attached to a 3,4-dimethylphenyl group via an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” such as its melting point, boiling point, and density are not specified in the available resources .科学的研究の応用
医薬品開発
4-アミノ-1-(3,4-ジメチルフェニル)ピロリジン-2-オン塩酸塩: は、新しい医薬品の開発に利用できる化合物です。その構造はさまざまな生物学的標的に結合するのに適しており、酵素阻害や受容体調節などの特定の作用を持つ薬物の作成に利用できます。 この化合物はさまざまなタンパク質と相互作用する能力があり、新規治療経路の探求を可能にし、現在効果的な治療法がない病気の治療につながる可能性があります .
抗がん研究
この化合物は、特に抗がん活性を有する分子の合成において、抗がん研究で有望な結果を示しています。そのアミノ基は他のファーマコフォアに結合するために使用でき、さまざまな癌細胞株に対して試験できる新しい分子を作成します。 たとえば、この化合物の誘導体は、乳がん細胞株に対する細胞毒性が評価されており、新しい抗がん剤の開発における有用性を示しています .
抗菌用途
4-アミノ-1-(3,4-ジメチルフェニル)ピロリジン-2-オン塩酸塩とその誘導体の抗菌の可能性は、さまざまな研究で検討されてきました。それは、その抗菌特性について、アモキシシリンなどの基準薬と比較されており、同等の結果を示しています。 これは、この化合物が新しい抗菌剤の開発のための出発点となる可能性があることを示唆しています .
ケミカルバイオロジー&生化学
ケミカルバイオロジーと生化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その反応性アミノ基により、選択的な修飾が可能になり、研究者はこれらの修飾の生物学的効果を研究することができます。 これは、分子レベルでの生物学的プロセスのより深い理解と生化学的ツールの開発につながる可能性があります .
材料科学
この化合物の化学構造は、材料科学における表面官能化に適しています。それは、銀ナノ粒子などのナノ粒子の表面特性を変更するために使用でき、生物学的システムとの相互作用を強化します。 これは、特定の生物学的活性または診断機能を備えた材料を作成するのに特に役立ちます .
複素環化合物の合成
複素環化合物は医薬品化学において極めて重要であり、4-アミノ-1-(3,4-ジメチルフェニル)ピロリジン-2-オン塩酸塩は、トリアゾールなどのさまざまな複素環の合成の前駆体として役立ちます。これらの化合物は、特に抗真菌剤として、創薬において重要な用途を持っています。 この化合物は、さまざまな複素環構造を形成する多用途性により、新しい医薬品の合成における貴重なツールとなっています .
Safety and Hazards
作用機序
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The presence of the active azomethine pharmacophore is known to condition the biological activity of similar compounds .
Pharmacokinetics
The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Result of Action
Similar compounds with an active azomethine pharmacophore have been found to exhibit various biological activities .
Action Environment
It is known that the compound can be shipped at room temperature, suggesting some degree of environmental stability .
生化学分析
Biochemical Properties
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain protein kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of enzymes .
Cellular Effects
The effects of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to activate certain transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Additionally, it can impact metabolic pathways by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active or allosteric sites of enzymes, resulting in changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the appropriate cellular context . The subcellular distribution of the compound can also affect its stability and degradation, further influencing its biochemical effects .
特性
IUPAC Name |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15;/h3-5,10H,6-7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUZQQJVZXQWDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

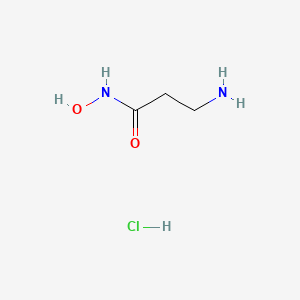
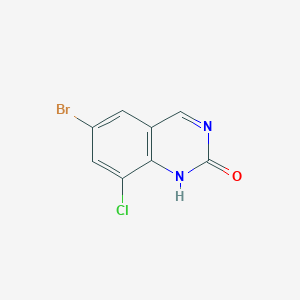
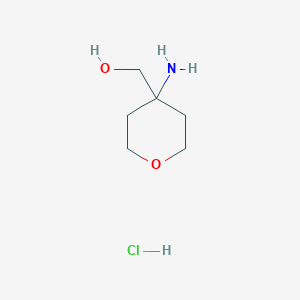

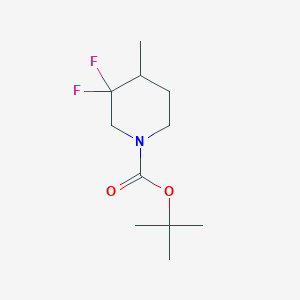
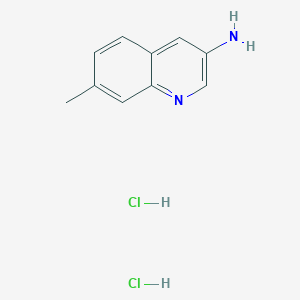
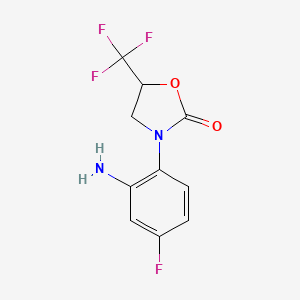

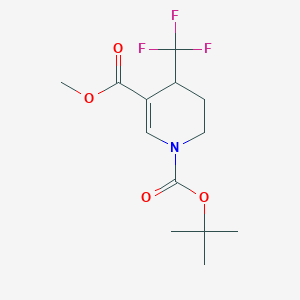
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)

![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
